cyclo(1,10)EIYDPGDDIK

Description

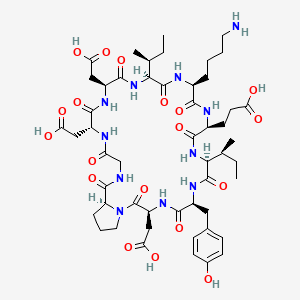

The compound cyclo(1,10)EIYDPGDDIK is a cyclic peptide characterized by a macrocyclic structure formed via a covalent bond between residues 1 and 10.

Properties

Molecular Formula |

C51H75N11O19 |

|---|---|

Molecular Weight |

1146.2 g/mol |

IUPAC Name |

3-[(3S,6S,9S,12S,15S,18S,21S,24R,30S)-15-(4-aminobutyl)-9,18-bis[(2S)-butan-2-yl]-3,21,24-tris(carboxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,17,20,23,26,29-decaoxo-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-12-yl]propanoic acid |

InChI |

InChI=1S/C51H75N11O19/c1-5-25(3)41-49(79)56-29(10-7-8-18-52)43(73)55-30(16-17-37(65)66)44(74)60-42(26(4)6-2)50(80)58-31(20-27-12-14-28(63)15-13-27)45(75)59-34(23-40(71)72)51(81)62-19-9-11-35(62)48(78)53-24-36(64)54-32(21-38(67)68)46(76)57-33(22-39(69)70)47(77)61-41/h12-15,25-26,29-35,41-42,63H,5-11,16-24,52H2,1-4H3,(H,53,78)(H,54,64)(H,55,73)(H,56,79)(H,57,76)(H,58,80)(H,59,75)(H,60,74)(H,61,77)(H,65,66)(H,67,68)(H,69,70)(H,71,72)/t25-,26-,29-,30-,31-,32+,33-,34-,35-,41-,42-/m0/s1 |

InChI Key |

JDTPYTFDRAQKHK-ZHDLRRBESA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)CCCCN)[C@@H](C)CC)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CCCCN)C(C)CC)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic dipeptides (diketopiperazines) and larger cyclic peptides share key structural and functional similarities with cyclo(1,10)EIYDPGDDIK . Below is a detailed analysis of analogous compounds based on the evidence provided:

Table 1: Key Cyclic Dipeptides and Their Properties

Key Findings:

Structural Diversity: Cyclic dipeptides like cyclo(D-Pro-D-Phe) and cyclo(L-Ile-L-Pro) exhibit stereochemical variations that influence bioactivity. For example, D-amino acids enhance resistance to proteolysis compared to L-configurations . Larger cyclic peptides (e.g., cyclo(L-Leu-L-Arg)) may have enhanced bioactivity due to increased side-chain interactions .

Biological Activity :

- Marine-derived cyclic dipeptides (e.g., cyclo(Trp-Pro) and cyclo(Tyr-Pro) ) show broad-spectrum antimicrobial activity, likely due to hydrophobic side chains (e.g., Trp, Tyr) interacting with microbial membranes .

- Cytotoxicity in compounds like cyclo(D-Pro-D-Phe) correlates with aromatic residues (e.g., Phe), which may intercalate into DNA or disrupt cellular membranes .

Source-Dependent Variations :

- Marine fungi (Aspergillus versicolor) and bacteria yield cyclic dipeptides with cytotoxic properties, while terrestrial Streptomyces species produce analogs with antibacterial activity .

Functional and Pharmacokinetic Comparisons

Table 2: Pharmacokinetic Properties of Selected Cyclic Peptides

Key Observations:

- Lipophilicity : Higher LogP values (e.g., cyclo(D-Pro-D-Phe) ) correlate with membrane permeability but may reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.